molecular formula C13H7BrF5NOS B1444022 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole CAS No. 1379812-03-9

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole

Cat. No.: B1444022
CAS No.: 1379812-03-9
M. Wt: 400.16 g/mol
InChI Key: VHULKJDIRPHJBX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is an organic compound that belongs to the class of benzooxazoles This compound is characterized by the presence of a bromophenyl group and a pentafluorosulfanyl group attached to the benzooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole typically involves the following steps:

    Formation of the Benzooxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.

    Introduction of the Pentafluorosulfanyl Group: This can be done using pentafluorosulfanyl chloride (SF5Cl) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzooxazoles, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and pentafluorosulfanyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole
  • 2-(3-Fluorophenyl)-5-(pentafluorosulfanyl)benzooxazole
  • 2-(3-Methylphenyl)-5-(pentafluorosulfanyl)benzooxazole

Uniqueness

2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is unique due to the presence of both the bromophenyl and pentafluorosulfanyl groups. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and selectivity. The pentafluorosulfanyl group is known for its electron-withdrawing properties, which can affect the compound’s chemical stability and reactivity.

Properties

IUPAC Name

[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF5NOS/c14-9-3-1-2-8(6-9)13-20-11-7-10(4-5-12(11)21-13)22(15,16,17,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULKJDIRPHJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166506
Record name Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-03-9
Record name Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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